

Application Notes and Protocols for Calculating Enzyme Activity with 2-Nitrophenyl Butyrate

Author: BenchChem Technical Support Team. **Date:** December 2025

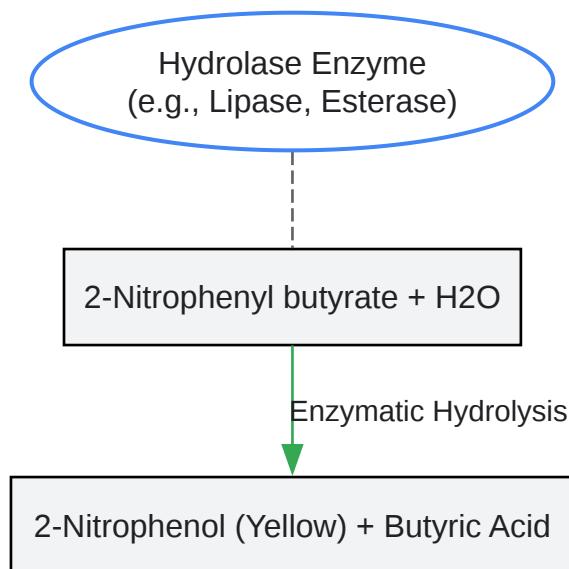
Compound of Interest

Compound Name: 2-Nitrophenyl butyrate

Cat. No.: B1199213

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction and Principle

The determination of enzyme activity is fundamental in biochemical research, drug discovery, and diagnostics. A widely used method for assaying hydrolytic enzymes, such as lipases and esterases, employs the chromogenic substrate **2-Nitrophenyl butyrate** (2-NPB).[1][2] The principle of this assay is based on the enzymatic hydrolysis of the colorless 2-NPB into butyric acid and 2-nitrophenol.[3][4] In an aqueous solution, particularly at neutral to alkaline pH, the liberated 2-nitrophenol forms the 2-nitrophenolate anion, which has a distinct yellow color.[4][5] The intensity of this color, which can be quantified by measuring the absorbance of light at a wavelength of approximately 405-415 nm, is directly proportional to the amount of product formed and thus to the enzyme's activity.[5][6][7]

This spectrophotometric assay is simple, rapid, sensitive, and well-suited for high-throughput screening of enzyme activity or inhibitor compounds.[8][9]

Signaling and Reaction Pathway

The enzymatic reaction involves the cleavage of an ester bond in the **2-Nitrophenyl butyrate** substrate by a hydrolase enzyme, typically a lipase or esterase. Water acts as a nucleophile in this hydrolytic reaction.

[Click to download full resolution via product page](#)

Figure 1: Enzymatic hydrolysis of **2-Nitrophenyl butyrate**.

Experimental Protocols

Materials and Reagents

- **2-Nitrophenyl butyrate** (2-NPB) substrate
- Enzyme sample (e.g., purified lipase, cell lysate, or culture supernatant)
- Assay Buffer: e.g., 50 mM Sodium Phosphate buffer (pH 7.2) or 50 mM Tris-HCl (pH 7.5)[[4](#)][[10](#)]
- Organic Solvent: e.g., Acetonitrile, DMSO, or 2-methyl-2-butanol to dissolve the substrate[[7](#)][[10](#)][[11](#)]
- Spectrophotometer (plate reader or cuvette-based)
- 96-well microtiter plates (for plate reader assays) or cuvettes
- Pipettes and tips
- Incubator or water bath set to the desired temperature (e.g., 37°C)[[10](#)]

Protocol 1: Standard End-Point Enzyme Activity Assay

This protocol is suitable for determining the enzyme activity at a single time point.

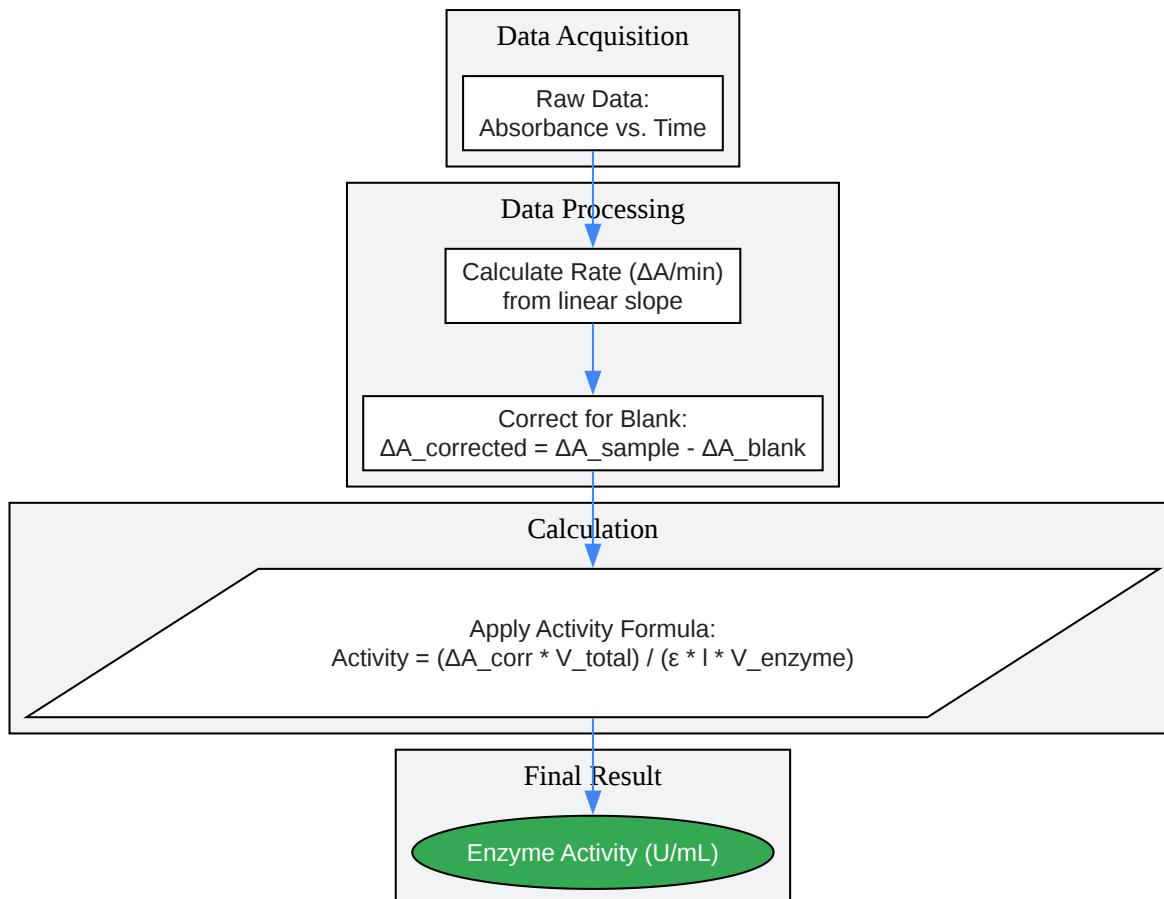
- Reagent Preparation:

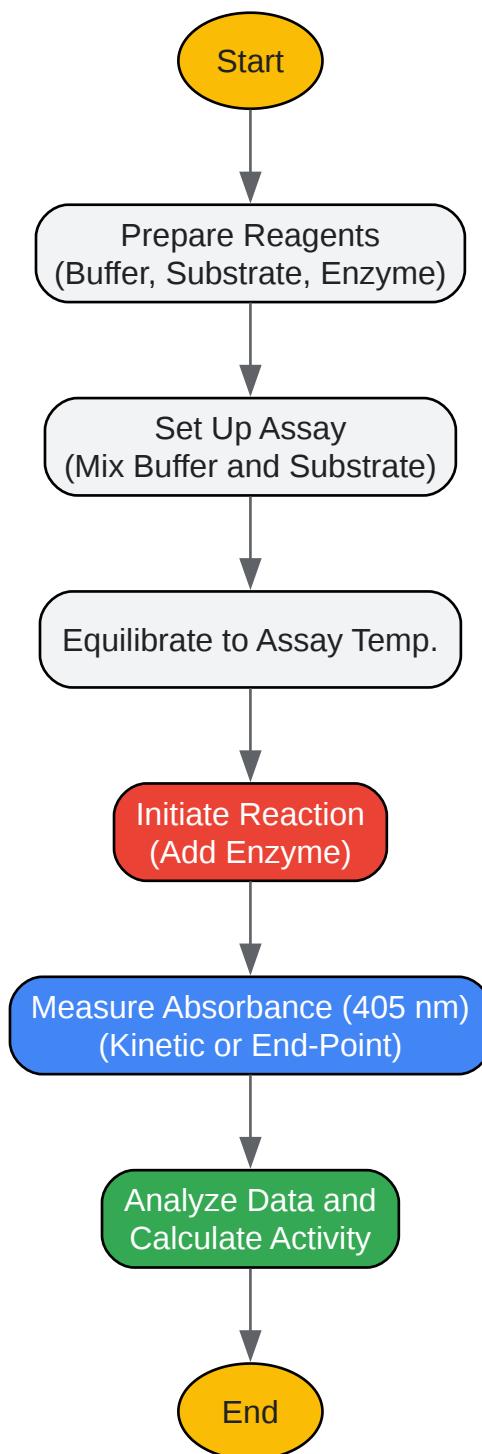
- Assay Buffer: Prepare 50 mM Sodium Phosphate buffer and adjust the pH to 7.2 at the desired assay temperature.
- Substrate Stock Solution (e.g., 50 mM): Dissolve an appropriate amount of 2-NPB in acetonitrile.[\[10\]](#) For example, dissolve 10.46 mg of 2-NPB (MW: 209.2 g/mol) in 1 mL of acetonitrile. Store protected from light.
- Enzyme Solution: Prepare a dilution of the enzyme sample in cold Assay Buffer to ensure the final absorbance reading falls within the linear range of the spectrophotometer.[\[10\]](#)

- Assay Procedure:

- Set up reactions in microcentrifuge tubes or a 96-well plate. For each reaction, prepare a "Test" and a "Blank".
- Reaction Mix: Prepare a master mix. For a 1 mL final reaction volume, a typical composition is:
 - 970 μ L of Assay Buffer
 - 10 μ L of Substrate Stock Solution (for a final concentration of 0.5 mM)[\[10\]](#)
- Pipette 980 μ L of the Reaction Mix into "Test" and "Blank" tubes/wells.
- Pre-incubate the tubes/wells at the assay temperature (e.g., 37°C) for 5 minutes to equilibrate.
- To start the reaction, add 20 μ L of the diluted Enzyme Solution to the "Test" tubes.
- To the "Blank" tubes, add 20 μ L of Assay Buffer (without enzyme).
- Incubate for a defined period (e.g., 10 minutes) at 37°C.

- Stop the reaction by adding a stopping reagent (e.g., 100 μ L of 1 M NaOH to ensure full color development of the phenolate ion) or by measuring the absorbance immediately.[6]
- Measure the absorbance of the "Test" and "Blank" samples at 405 nm.
- Calculate the change in absorbance (ΔA) by subtracting the blank reading from the test reading.


Protocol 2: Continuous Kinetic Enzyme Activity Assay


This protocol measures the rate of the reaction in real-time and is generally more accurate.

- Reagent Preparation: As described in Protocol 1.
- Assay Procedure:
 - Set the spectrophotometer to maintain the desired temperature (e.g., 37°C) and to take readings at 405 nm every 30 or 60 seconds for a total period of 5-10 minutes.
 - In a temperature-controlled cuvette or microplate well, pipette the following:
 - 970 μ L of Assay Buffer
 - 20 μ L of diluted Enzyme Solution
 - Mix and incubate for 2-3 minutes to equilibrate.
 - To start the reaction, add 10 μ L of the Substrate Stock Solution, mix quickly by inversion (for cuvettes) or gentle pipetting (for plates).
 - Immediately start recording the absorbance at 405 nm over time.
 - For the blank, repeat the procedure using Assay Buffer instead of the Enzyme Solution.
 - Determine the rate of reaction ($\Delta A/\text{minute}$) from the initial, linear portion of the absorbance vs. time graph.

Data Analysis and Calculation Workflow

The calculation of enzyme activity relies on the Beer-Lambert law ($A = \epsilon cl$), which relates absorbance to the concentration of the product. One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 μ mole of product (2-nitrophenol) per minute under the specified assay conditions.[6][12]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nitrophenyl butyrate | 2487-26-5 | EN15598 | Biosynth [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review [mdpi.com]
- 5. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Calculate Units of Lipase/Activity assay: A Quantitative Approach Using a Hypothetical Lipase Model [zenodo.org]
- 7. static.igem.org [static.igem.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Optimization of a colorimetric assay for yeast lipase activity in complex systems - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 2.5. Esterase Activity Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Calculating Enzyme Activity with 2-Nitrophenyl Butyrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1199213#calculating-enzyme-activity-with-2-nitrophenyl-butyrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com